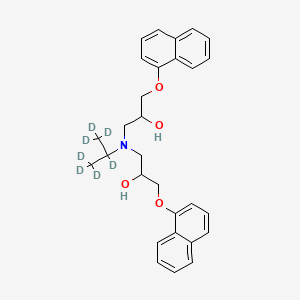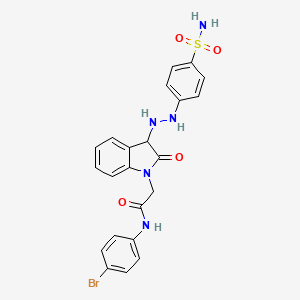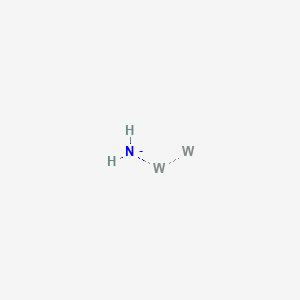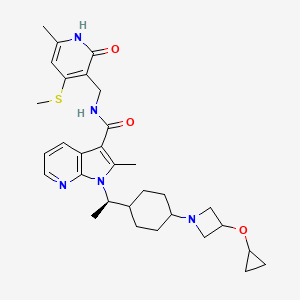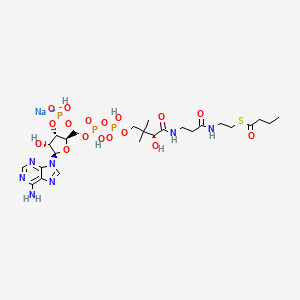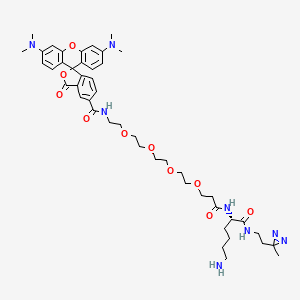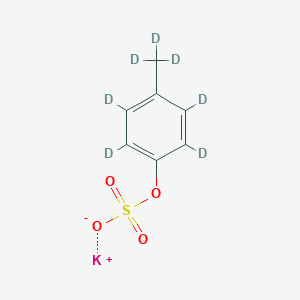
p-Cresol sulfate-d7 potassium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-Cresol sulfate-d7 potassium: is a deuterium-labeled form of p-Cresyl sulfate potassium. It is a sulfate conjugate of the uremic toxin p-Cresol, which is formed by bacterial fermentation of proteins in the large intestine. This compound is primarily used in scientific research to study metabolic pathways and the pharmacokinetics of drugs .
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of p-Cresol sulfate-d7 potassium involves the deuteration of p-Cresyl sulfate potassium. This process typically includes the incorporation of stable heavy isotopes of hydrogen (deuterium) into the molecule. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure .
Industrial Production Methods: : Industrial production of this compound is carried out in specialized facilities equipped to handle stable isotopes. The production process involves multiple steps, including the synthesis of the deuterated precursor, its purification, and subsequent sulfation to obtain the final product. The compound is then formulated and stored under specific conditions to maintain its stability .
化学反应分析
Types of Reactions: : p-Cresol sulfate-d7 potassium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of p-Hydroxybenzoic acid, while reduction can yield p-Cresol .
科学研究应用
Chemistry: : In chemistry, p-Cresol sulfate-d7 potassium is used as a stable isotope-labeled compound to study metabolic pathways and reaction mechanisms. It serves as a tracer in various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology and Medicine: : In biological and medical research, this compound is used to investigate the role of uremic toxins in chronic kidney disease and other health conditions. It helps in understanding the metabolic processes and the impact of these toxins on cellular functions .
Industry: : In the industrial sector, this compound is used as a standard for environmental pollutant detection. It is employed in the analysis of air, water, soil, sediment, and food samples to monitor and control pollution levels.
作用机制
The mechanism of action of p-Cresol sulfate-d7 potassium involves its interaction with various molecular targets and pathways. In the human body, p-Cresol is bio-transformed by sulfotransferase into p-Cresyl sulfate. This compound is primarily bound to albumin and excreted through the kidneys via tubular secretion by an organic anion transport system. The accumulation of p-Cresyl sulfate in the body is associated with various health conditions, including chronic kidney disease and cardiovascular diseases .
相似化合物的比较
Similar Compounds
- p-Cresyl sulfate potassium
- Indoxyl sulfate
- p-Hydroxybenzoic acid
Comparison: : p-Cresol sulfate-d7 potassium is unique due to its deuterium labeling, which makes it an ideal tracer for studying metabolic pathways and pharmacokinetics. Compared to similar compounds like indoxyl sulfate, this compound provides more precise data in analytical studies due to its stable isotope labeling .
属性
分子式 |
C7H7KO4S |
|---|---|
分子量 |
233.34 g/mol |
IUPAC 名称 |
potassium;[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl] sulfate |
InChI |
InChI=1S/C7H8O4S.K/c1-6-2-4-7(5-3-6)11-12(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1/i1D3,2D,3D,4D,5D; |
InChI 键 |
HTSFIPMTBJHYFQ-ANHTTWOXSA-M |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])OS(=O)(=O)[O-])[2H].[K+] |
规范 SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate](/img/structure/B12424471.png)
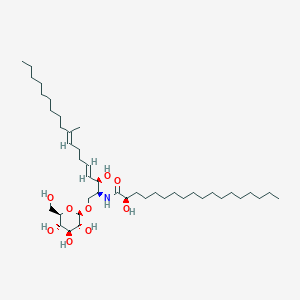
![4-({(2E,6R)-6-[(3,6-dideoxy-alpha-L-arabino-hexopyranosyl)oxy]hept-2-enoyl}amino)benzoic acid](/img/structure/B12424479.png)
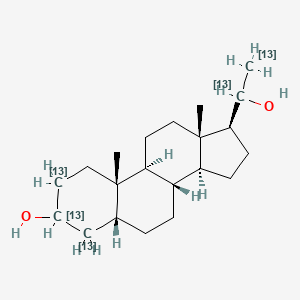
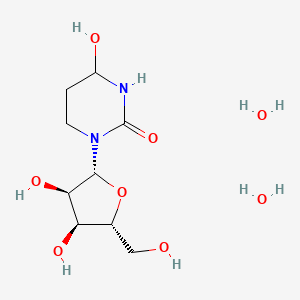
![[(10R,11S,12R,13R,15R)-3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[[(10S,11S,12R,13S,15R)-3,4,5,12,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B12424492.png)
